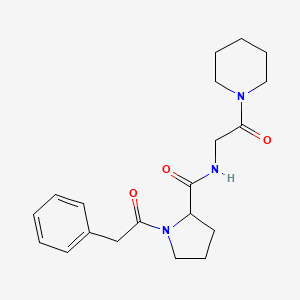
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide, also known as BZP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in depth. In
Applications De Recherche Scientifique
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a selective inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer, and inhibition of this enzyme has been shown to have anti-tumor effects. N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide has been shown to have high selectivity for CAIX over other carbonic anhydrase isoforms, making it a promising candidate for further investigation as an anti-cancer agent.
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide has also been studied for its potential as a tool for studying the role of the endocannabinoid system in the brain. This system is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood. N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide has been shown to modulate the activity of the endocannabinoid system in a way that is distinct from other compounds that target this system, making it a valuable tool for further investigation.
Mécanisme D'action
The mechanism of action of N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide is complex and not fully understood. It has been shown to interact with a variety of targets in the body, including carbonic anhydrase IX, the endocannabinoid system, and voltage-gated sodium channels. N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide has also been shown to have effects on intracellular calcium signaling and to modulate the activity of GABA receptors.
Biochemical and Physiological Effects:
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide has a variety of biochemical and physiological effects. It has been shown to have anti-tumor effects in vitro and in vivo, likely due to its inhibition of carbonic anhydrase IX. N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide has also been shown to modulate pain sensation and to have anxiolytic effects in animal models. Additionally, N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide has been shown to have effects on cardiovascular function and to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide in lab experiments is its high selectivity for carbonic anhydrase IX. This makes it a valuable tool for investigating the role of this enzyme in cancer. Additionally, N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide's unique effects on the endocannabinoid system make it a useful tool for studying this system in more detail.
One limitation of using N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide in lab experiments is its relatively low potency compared to other compounds that target the same systems. Additionally, N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide's mechanism of action is not fully understood, which makes it more difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide. One area of interest is further investigation of its potential as an anti-cancer agent. This could involve studies on its efficacy in animal models of cancer, as well as investigations into its mechanism of action.
Another potential future direction is further investigation of N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide's effects on the endocannabinoid system. This could involve studies on its effects on pain sensation, appetite regulation, and mood, as well as investigations into its interactions with other compounds that target this system.
Finally, future research could focus on developing more potent analogs of N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide that target the same systems. This could involve modifications to the chemical structure of N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide to increase its potency and selectivity.
Méthodes De Synthèse
The synthesis method for N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide involves several steps. First, 2-amino-5-cyclopropyl-1,3-benzoxazole is reacted with methyl chloroformate to form the corresponding carbamate. This is then reacted with methanesulfonyl chloride to form the final product, N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide. The purity of the final product can be verified using analytical techniques such as HPLC and NMR spectroscopy.
Propriétés
IUPAC Name |
N-(2-cyclopropyl-1,3-benzoxazol-5-yl)-2-(methanesulfonamido)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-8(17-22(2,19)20)13(18)15-10-5-6-12-11(7-10)16-14(21-12)9-3-4-9/h5-9,17H,3-4H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFZIQCFEXJCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3CC3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)

![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)

![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)

![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)



